3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Overview
Description
3-Acetyl-2,7-dimethyl-5H-: 1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is known for its unique structure, which combines elements of both benzopyran and pyridine rings. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,7-dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,7-dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or nitro groups are introduced using reagents like halogenating agents or nitrating mixtures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-Acetyl-2,7-dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: While not widely used in clinical settings, the compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 3-Acetyl-2,7-dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 3-Acetyl-2-methyl-5H- 1benzopyrano[2,3-b]pyridin-5-one: This compound differs by having a single methyl group instead of two, which can affect its chemical reactivity and biological activity .
- 2,7-Dimethyl-5H- 1benzopyrano[2,3-b]pyridin-5-one: Lacks the acetyl group, which influences its solubility and interaction with other molecules .
Uniqueness: 3-Acetyl-2,7-dimethyl-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific combination of functional groups and ring structures. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-acetyl-2,7-dimethylchromeno[2,3-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-8-4-5-14-12(6-8)15(19)13-7-11(10(3)18)9(2)17-16(13)20-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCPGKZAWCMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349747 | |
Record name | 3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67867-48-5 | |
Record name | 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 3-acetyl-2,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67867-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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